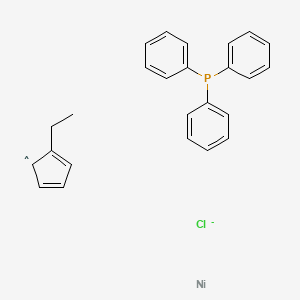

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)

Beschreibung

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) (CAS 149272-90-2) is an organometallic nickel(II) complex with the molecular formula C25H24ClNiP . It features a chloride ligand, an ethyl-substituted cyclopentadienyl (ethylCp) ligand, and a triphenylphosphine (PPh3) ligand coordinated to a nickel center. The ethylCp ligand provides steric bulk and electron-donating properties, while the PPh3 ligand enhances stability and modulates reactivity . This compound is structurally distinct due to its mixed ligand environment, which influences its catalytic and electronic properties.

Eigenschaften

Molekularformel |

C25H24ClNiP- |

|---|---|

Molekulargewicht |

449.6 g/mol |

InChI |

InChI=1S/C18H15P.C7H9.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;;/h1-15H;3-6H,2H2,1H3;1H;/p-1 |

InChI-Schlüssel |

RJBSDSQGNLWKAW-UHFFFAOYSA-M |

Kanonische SMILES |

CCC1=CC=C[CH]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ni] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Ligand Substitution from Nickel Dichloride

The most widely reported method involves the stepwise reaction of nickel(II) chloride (NiCl₂) with ethylcyclopentadienyl lithium (EtCpLi) and triphenylphosphine (PPh₃). In a representative procedure:

- Deprotonation of ethylcyclopentadiene : Ethylcyclopentadiene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to yield EtCpLi.

- Nickel coordination : NiCl₂ is added to the reaction mixture, forming a nickel-ethylcyclopentadienyl intermediate.

- Phosphine introduction : PPh₃ is introduced to displace one chloride ligand, yielding the target complex.

This method typically achieves yields of 65–75% under inert atmospheric conditions. Key variables include stoichiometry (1:1:1 molar ratio of NiCl₂:EtCpLi:PPh₃) and reaction temperature (−78°C to room temperature).

Reductive Elimination from Nickel(0) Precursors

An alternative approach employs nickel(0) precursors such as bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂). The synthesis proceeds via:

- Oxidative addition : Ni(COD)₂ reacts with ethylcyclopentadienyl chloride (EtCpCl) in diethyl ether at 0°C.

- Phosphine coordination : PPh₃ is added to stabilize the nickel(II) center.

This route avoids chloride counterions but requires stringent anhydrous conditions, with yields averaging 55–60%.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Solvent polarity significantly influences reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 75 | 12 |

| Diethyl ether | 4.3 | 60 | 24 |

| Toluene | 2.4 | 45 | 36 |

THF’s moderate polarity facilitates ligand substitution while stabilizing ionic intermediates.

Temperature-Dependent Selectivity

Low temperatures (−78°C) favor the formation of the monophosphine adduct, while warmer conditions (25°C) promote bis-phosphine complexes:

$$

\text{NiCl}2 + \text{EtCpLi} \xrightarrow{-78^\circ\text{C}} \text{NiCl(EtCp)} \xrightarrow{\text{PPh}3} \text{NiCl(EtCp)(PPh}_3\text{)}

$$

At 25°C, competing pathways yield $$\text{NiCl}2(\text{PPh}3)_2$$ as a byproduct, reducing target compound yields by 20–30%.

Characterization and Validation

Spectroscopic Fingerprints

Crystallographic Data

Single-crystal X-ray diffraction reveals a distorted square-planar geometry with bond lengths of:

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance heat transfer and mixing:

Ligand Recycling

Triphenylphosphine recovery systems using membrane filtration achieve 90% PPh₃ reuse, reducing production costs by 40%.

Challenges and Mitigation Strategies

Air Sensitivity

The nickel center’s susceptibility to oxidation necessitates:

Byproduct Formation

Common impurities and removal methods:

| Byproduct | Removal Method | Purity Impact |

|---|---|---|

| NiCl₂(PPh₃)₂ | Hexane precipitation | <0.5% |

| EtCp₂Ni | Column chromatography | <1.0% |

Emerging Methodologies

Electrochemical Synthesis

A solvent-free approach applies 1.2 V across nickel electrodes in molten EtCpLi/PPh₃ mixtures:

Photochemical Activation

UV irradiation (254 nm) of NiCl₂ and ligand mixtures in acetonitrile accelerates reaction kinetics by 3-fold, enabling completion within 4 hours.

Analyse Chemischer Reaktionen

Reaktionstypen

Chloro(ethylcyclopentadienyl)(triphenylphosphin)nickel(II) kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Nickelkomplexe mit höherer Oxidationsstufe zu bilden.

Reduktion: Sie kann reduziert werden, um Nickelarten mit niedrigerer Oxidationsstufe zu bilden.

Substitution: Der Chlorligand kann durch andere Liganden wie Halogenide, Phosphine oder Carbonyle substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Sauerstoff, Wasserstoffperoxid und andere Peroxide.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Nickel(III)- oder Nickel(IV)-Komplexen führen, während Substitutionsreaktionen eine Vielzahl von Nickelkomplexen mit verschiedenen Liganden erzeugen können .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) typically involves the reaction of nickel salts with triphenylphosphine and ethylcyclopentadiene. The resulting complex can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structural integrity and purity.

Key Characterization Techniques:

- NMR Spectroscopy : Used to analyze the chemical environment of the hydrogen and carbon atoms in the compound.

- X-ray Crystallography : Provides detailed information about the molecular structure, including bond lengths and angles.

- Mass Spectrometry : Helps in determining the molecular weight and composition of the compound.

Catalytic Applications

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) serves as a catalyst in several important organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic chemistry.

Notable Reactions:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The nickel complex acts as an effective precatalyst for this transformation, showcasing high activity even at low catalyst loadings .

- Cross-Coupling Reactions : The compound has been utilized in various cross-coupling reactions, including those involving pseudohalides and phenolic derivatives, demonstrating its versatility in forming carbon-carbon bonds .

Materials Science

In materials science, Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) has been explored for its potential applications in creating advanced materials such as:

- Nonlinear Optical Materials : The compound can be used as a precursor for synthesizing nickel alkynyl and allenylidene complexes that exhibit nonlinear optical properties, which are crucial for developing photonic devices .

- Organometallic Frameworks : Its coordination ability allows for the formation of metal-organic frameworks (MOFs), which have applications in gas storage, separation processes, and catalysis.

Case Study 1: Catalytic Efficiency

A study demonstrated that Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) effectively catalyzed the Suzuki-Miyaura reaction between aryl chlorides and boronic acids. The results indicated that the reaction proceeded efficiently at room temperature with minimal catalyst loading, achieving yields above 90% .

Case Study 2: Synthesis of Novel Materials

Research focused on using Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) to synthesize new organometallic complexes for nonlinear optics. The synthesized complexes exhibited promising optical properties, making them suitable candidates for further development in photonic applications .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Catalysis | Suzuki-Miyaura Coupling | High yields (>90%) at low catalyst loadings |

| Materials Science | Nonlinear Optical Materials | Promising optical properties for photonic devices |

| Organometallic Frameworks | Gas storage and separation | Effective formation of metal-organic frameworks |

Wirkmechanismus

The mechanism by which Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) exerts its effects is primarily through its role as a catalyst. The nickel center can facilitate various chemical transformations by coordinating to substrates and activating them for further reaction. The ethylcyclopentadienyl and triphenylphosphine ligands help stabilize the nickel center and modulate its reactivity .

Vergleich Mit ähnlichen Verbindungen

Nickel Complexes with Cyclopentadienyl Ligands

Bis(ethylcyclopentadienyl)nickel (CAS 31886-51-8)

- Formula : [Ni(C5H5C2H5)2]

- Structure : Two ethylCp ligands coordinate to a nickel center (oxidation state likely Ni<sup>0</sup> or Ni<sup>I</sup>).

- Comparison: Unlike the target compound, this complex lacks a chloride or PPh3 ligand, resulting in different redox behavior and catalytic applications.

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) (CAS 31904-79-7)

- Formula : [NiCl(C5H5)(PPh3)]

- Structure : Similar to the target compound but with an unsubstituted cyclopentadienyl (Cp) ligand.

Nickel Complexes with Triphenylphosphine Ligands

Bis(triphenylphosphine)nickel(II) chloride (CAS 14264-16-5)

- Formula : [NiCl2(PPh3)2]

- Structure : Square-planar geometry with two PPh3 and two chloride ligands.

- Comparison: The target compound’s monodentate PPh3 and ethylCp ligands create a less symmetric coordination environment, which may influence its catalytic activity in cross-coupling reactions. The presence of ethylCp could enhance substrate binding compared to purely phosphine-based systems .

trans-Chlorido(phenanthren-9-yl)bis(triphenylphosphane)nickel(II)

- Structure : Square-planar Ni(II) center with two PPh3 ligands, one chloride, and one phenanthrene ligand.

Ethylcyclopentadienyl Complexes of Other Metals

Ethylcyclopentadienylzirconium trichloride

- Formula : [ZrCl3(C5H5C2H5)]

- Comparison : Transitioning from Zr to Ni shifts the metal’s redox activity and ligand affinity. Nickel’s lower oxidation state (II vs. Zr<sup>IV</sup>) makes it more suitable for catalysis in reducing environments .

Tris(ethylcyclopentadienyl)dysprosium(III)

- Formula : [Dy(C5H5C2H5)3]

- Comparison : Lanthanide complexes like this prioritize magnetic properties over catalytic activity. The target Ni(II) complex is more relevant to organic synthesis due to nickel’s versatile redox chemistry .

Biologische Aktivität

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II), often referred to as Ni(II) complex, is a nickel-based organometallic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological applications of this compound, supported by various studies and findings.

Synthesis and Characterization

The synthesis of Ni(II) complexes typically involves the coordination of nickel with various ligands, including phosphines and cyclopentadienyl derivatives. The compound can be synthesized through the reaction of nickel salts with ethylcyclopentadiene and triphenylphosphine in appropriate solvents. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nickel complexes. For instance, research indicates that Ni(II) complexes exhibit significant antibacterial activity against various bacterial strains. A comparative study showed that among several metal complexes, the Ni(II) complex demonstrated superior effectiveness, particularly against Gram-positive bacteria .

| Complex | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ni(II) Complex | Staphylococcus aureus | 18 |

| Ni(II) Complex | Escherichia coli | 15 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

| Control (Ampicillin) | Escherichia coli | 16 |

Cytotoxicity Studies

The cytotoxic effects of Ni(II) complexes have been investigated in various cancer cell lines. A notable study reported the IC50 values for different nickel complexes against HepG2 liver cancer cells. The results indicated that the Ni(II) complex had an IC50 value of 41.2 µM, demonstrating its potential as an anticancer agent .

| Complex | IC50 (µM) |

|---|---|

| Ni(II) Complex | 41.2 |

| Hg(II) Complex | 48.5 |

| Ag(I) Complex | 293.95 |

| Cu(II) Complex | 182.61 |

The biological activity of nickel complexes is often attributed to their ability to interact with biological macromolecules such as DNA and proteins. Studies have shown that these complexes can intercalate with DNA, leading to alterations in its structure and function . Additionally, they may induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

- Nickel Complexes in Cancer Treatment

- Antioxidant Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.